molecular formula C19H22N2O5S B2356865 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034593-99-0

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2356865
CAS RN: 2034593-99-0
M. Wt: 390.45
InChI Key: BMJHYFLEVHLCQG-UHFFFAOYSA-N
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Description

“N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of compounds similar to the one often involves the use of 2H-Pyrans . The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones, the so-called 1-oxatriene pathway .

Scientific Research Applications

Synthesis and Chemical Reactivity

A key aspect of the research on N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its synthesis and the exploration of its chemical reactivity. For instance, the use of sulfonic acid functionalized pyridinium chloride as a new ionic liquid and catalyst has been highlighted for the synthesis of tetrahydrobenzo[b]pyran derivatives through condensation reactions (Zolfigol et al., 2015). Additionally, novel methods for the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)-substituted sulfonamides using catalytic zinc chloride demonstrate the compound's versatility in chemical synthesis (Yu et al., 2014).

Biological Activities and Applications

Research has also focused on the potential biological activities of sulfonamide derivatives, including anticancer, radiosensitizing, and antimicrobial effects. For example, a study on the synthesis, anticancer, and radiosensitizing evaluation of novel sulfonamide derivatives showed promising activities against human tumor cell lines, highlighting the compound's potential in cancer therapy (Ghorab et al., 2015). Furthermore, sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, indicating their utility in addressing bacterial infections (El-Emary et al., 2002).

Enzyme Inhibitory Activities

The enzyme inhibitory activities of sulfonamide-based compounds have also been explored, with studies demonstrating their potential as carbonic anhydrase inhibitors. This suggests applications in treating conditions where enzyme inhibition is beneficial (Stellenboom & Baykan, 2019). Moreover, the design and synthesis of novel 1H-3-indolyl derivatives, including sulfonamides, for their significant antioxidant activities, further illustrate the compound's diverse applicability in medicinal chemistry (Aziz et al., 2021).

Advanced Materials and Catalysis

The application of sulfonamide derivatives extends into materials science and catalysis. For example, nano titania-supported sulfonic acid has been used as an efficient, inexpensive, and reusable catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the compound's relevance in green chemistry and catalysis (Amoozadeh et al., 2018).

properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-27(23,16-3-4-17-18(12-16)26-11-10-25-17)21-19(14-5-8-24-9-6-14)15-2-1-7-20-13-15/h1-4,7,12-14,19,21H,5-6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJHYFLEVHLCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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